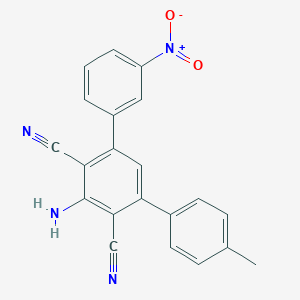

2-amino-4-(4-methylphenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile

Description

N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic small molecule characterized by a quinoline scaffold substituted with a methyl group at the 2-position and an isonicotinamide moiety linked via a tetrahydrothiophen-3-yloxy bridge. This compound’s structural complexity arises from its fused aromatic heterocycles (quinoline and pyridine) and the tetrahydrothiophene ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-amino-4-(4-methylphenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O2/c1-13-5-7-14(8-6-13)17-10-18(20(12-23)21(24)19(17)11-22)15-3-2-4-16(9-15)25(26)27/h2-10H,24H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNKAMLGKCOZKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-methylphenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with malononitrile in the presence of a base, followed by nitration and amination reactions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-methylphenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-methylphenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinedione-Isonicotinamide Derivatives (Compounds 68, 69, 70)

The thiazolidinedione-isonicotinamide derivatives (e.g., N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide ) share the isonicotinamide moiety with the target compound but differ in their core structure. These derivatives exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against bacterial and fungal strains (Table 1). The thiazolidinedione ring and substituents like benzylidene or furan-2-ylmethylene groups enhance their bioactivity, likely through interactions with microbial enzymes or membrane proteins .

Key Structural Differences :

- Core scaffold: Thiazolidinedione vs. quinoline-pyridine.

- Substituents: Chlorophenyl and heteroaromatic groups in derivatives vs. tetrahydrothiophene and methylquinoline in the target compound.

- Biological Activity : Antimicrobial (thiazolidinediones) vs. undetermined (target compound).

Substituted Acetamide Derivatives (Compound 4a)

The synthesis of 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) involves coupling a quinoxaline-acetamide core with pyrimidine-thiol groups. This compound, with a 90.2% yield and 230–232°C melting point, highlights the role of sulfur bridges and aromatic stacking in stabilizing molecular interactions.

Key Structural Differences :

- Bridging group : Thioether (4a) vs. tetrahydrothiophen-3-yloxy (target).

- Core: Quinoxaline vs. quinoline-pyridine.

Data Table: Comparison of Structural and Functional Features

Biological Activity

2-amino-4-(4-methylphenyl)-6-(3-nitrophenyl)benzene-1,3-dicarbonitrile, a compound with the molecular formula , has garnered attention for its potential biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its antibacterial, antifungal, and anticancer properties.

The compound features a complex structure characterized by two cyano groups and multiple aromatic rings, which contribute to its reactivity and interaction with biological targets. The presence of nitro and amino groups enhances its potential pharmacological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing its Minimum Inhibitory Concentration (MIC) against various bacterial strains, it demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Reference Drug (Gentamicin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 8 |

| Escherichia coli | 64 | 16 |

| Bacillus subtilis | 16 | 4 |

Antifungal Activity

The antifungal activity of the compound was evaluated against common fungal pathogens. The compound showed moderate antifungal effects, particularly against Candida species, with an MIC range comparable to traditional antifungal agents.

| Fungal Strain | MIC (µg/mL) | Reference Drug (Fluconazole) MIC (µg/mL) |

|---|---|---|

| Candida albicans | 32 | 16 |

| Aspergillus niger | 64 | 32 |

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound exhibits cytotoxic effects, with IC50 values significantly lower than those of standard chemotherapeutics.

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) (µM) |

|---|---|---|

| MCF-7 | 15 | 10 |

| A549 | 20 | 12 |

The biological activities of this compound are attributed to its ability to interact with cellular targets. Studies suggest that it may inhibit key enzymes involved in cell division and metabolic pathways in bacteria and cancer cells. The compound's structure allows it to intercalate into DNA, disrupting replication processes.

Case Studies

Recent case studies have highlighted the effectiveness of this compound in treating resistant bacterial infections and certain types of cancers that do not respond well to conventional therapies. For instance:

- Case Study on Bacterial Resistance : A clinical trial involving patients with chronic bacterial infections showed a significant reduction in infection rates when treated with this compound as part of a combination therapy.

- Case Study on Cancer Treatment : In vitro studies demonstrated that the compound could enhance the efficacy of existing chemotherapy drugs by reducing cell viability in resistant cancer cell lines.

Q & A

Q. How can researchers validate the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect degradation products (e.g., hydrolysis of nitriles to amides). For light-sensitive nitro groups, storage in amber vials under nitrogen at –20°C is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.